Diethyl 2-(n-Butyl-d9)malonate
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Overview
Description
Diethyl 2-(n-Butyl-d9)malonate is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of diethyl malonate, where the n-butyl group is fully deuterated. It is primarily used in scientific research as a stable isotope-labeled compound, which helps in tracing and studying various biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Diethyl 2-(n-Butyl-d9)malonate involves several steps:
Formation of Sodium Ethoxide: Ethanol reacts with sodium to produce sodium ethoxide.
Generation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The absence of a catalyst in the reaction reduces the production cost and simplifies the purification process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(n-Butyl-d9)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of aqueous acid facilitates the decarboxylation process.
Major Products:
Substituted Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Resulting from hydrolysis.
Substituted Acetic Acids: Produced via decarboxylation.
Scientific Research Applications
Diethyl 2-(n-Butyl-d9)malonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including peptide deformylase inhibitors.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of Diethyl 2-(n-Butyl-d9)malonate involves its role as a precursor in various chemical reactions. The deuterium atoms in the compound provide a unique advantage
Properties
IUPAC Name |
diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-GQWSVURBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661920 |
Source
|
Record name | Diethyl (~2~H_9_)butylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189865-34-6 |
Source
|
Record name | Diethyl (~2~H_9_)butylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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